1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one
Overview
Description
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 1-(2-isopropylphenyl)imidazolidin-2-one . This compound is a member of the imidazolidinone family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) . This reaction typically occurs in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Chemical Reactions Analysis
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring is retained, but substituents on the phenyl ring are replaced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-(2-Methylphenyl)imidazolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Ethylphenyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
1-(2-Propylphenyl)imidazolidin-2-one: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituent (isopropyl group) on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKACZCGTYQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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